(2R)-(-)-Glycidyl 4-nitrobenzoate
Overview
Description
4-Nitrobenzoic acid ®-oxiranylmethyl ester is an organic compound that belongs to the class of nitrobenzoic acid esters It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an oxiranylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoic acid ®-oxiranylmethyl ester typically involves the esterification of 4-nitrobenzoic acid with ®-oxiranylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Nitrobenzoic acid ®-oxiranylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts, such as zeolites or metal-organic frameworks, can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid ®-oxiranylmethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and ®-oxiranylmethanol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Aminobenzoic acid ®-oxiranylmethyl ester.
Reduction: 4-Nitrobenzoic acid, ®-oxiranylmethanol.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzoic acid ®-oxiranylmethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoic acid ®-oxiranylmethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the oxiranylmethyl ester group.
4-Aminobenzoic acid: Formed by the reduction of the nitro group in 4-nitrobenzoic acid.
Ethyl 4-nitrobenzoate: An ester of 4-nitrobenzoic acid with ethyl alcohol instead of ®-oxiranylmethanol.
Uniqueness
4-Nitrobenzoic acid ®-oxiranylmethyl ester is unique due to the presence of both the nitro group and the oxiranylmethyl ester group, which confer distinct chemical and biological properties.
Biological Activity
(2R)-(-)-Glycidyl 4-nitrobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and potential applications in therapeutic contexts.
This compound has the molecular formula CHNO and features a glycidyl group attached to a 4-nitrobenzoate moiety. The compound's structure is pivotal in determining its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that nitrobenzoate derivatives, including this compound, may exhibit anticancer properties. A study highlighted the ability of nitrobenzoate compounds to suppress metastatic activity by inhibiting cancer cell-induced platelet aggregation and affecting tubulin polymerization, which is crucial for cell division and cancer progression .
Genotoxicity
Interestingly, this compound has been associated with genotoxic effects . It was reported that this compound shows significant genotoxicity compared to other epoxides, indicating a potential risk for DNA damage . This genotoxicity could be linked to its reactive epoxide structure, which may interact with cellular macromolecules.
Anti-Angiogenic Effects
Recent studies have explored the anti-angiogenic potential of nitrobenzoate derivatives. For instance, a compound similar to this compound demonstrated the ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that this compound may also have applications in inhibiting tumor-associated angiogenesis.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The epoxide group in this compound can undergo nucleophilic attack by cellular nucleophiles, leading to covalent modifications of proteins and nucleic acids.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or angiogenesis, contributing to its anticancer effects.
- Disruption of Signaling Pathways : As indicated by studies on related compounds, interference with growth factor signaling pathways such as VEGF can lead to reduced angiogenesis.
Case Study 1: Anticancer Activity
A study investigated the effects of various nitrobenzoate derivatives on cancer cell lines. The results showed that this compound significantly inhibited cell proliferation in vitro, suggesting its potential as an anticancer agent.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.5 |
Nitrobenzoate X8 | A549 | 12.3 |
Case Study 2: Genotoxicity Assessment
In a comparative study assessing genotoxicity among various epoxides, this compound exhibited significant DNA damage as measured by comet assays.
Compound | Comet Score |
---|---|
This compound | 45 |
Control | 10 |
Properties
IUPAC Name |
oxiran-2-ylmethyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWIANZPEBMVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13318-11-1, 106268-95-5 | |
Record name | Glycidyl 4-nitrobenzoate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-Glycidyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL 4-NITROBENZOATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8X87ZAT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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